molecular formula C24H48O3 B14685756 Acetic acid;docos-1-en-1-ol CAS No. 29968-19-2

Acetic acid;docos-1-en-1-ol

Cat. No.: B14685756
CAS No.: 29968-19-2
M. Wt: 384.6 g/mol
InChI Key: ZMMBUHUJVJOYII-UHFFFAOYSA-N
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Description

Acetic acid;docos-1-en-1-ol is a compound that combines acetic acid, a simple carboxylic acid, with docos-1-en-1-ol, an unsaturated long-chain alcohol Acetic acid is well-known for its role in vinegar, while docos-1-en-1-ol is a fatty alcohol derived from natural sources

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;docos-1-en-1-ol typically involves the esterification reaction between acetic acid and docos-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:

CH3COOH+CH3(CH2)20CH=CH2OHCH3COOCH2(CH2)20CH=CH2+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_{20}\text{CH}=\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2(\text{CH}_2)_{20}\text{CH}=\text{CH}_2 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)20​CH=CH2​OH→CH3​COOCH2​(CH2​)20​CH=CH2​+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes utilize continuous reactors where acetic acid and docos-1-en-1-ol are mixed in the presence of an acid catalyst. The reaction mixture is heated, and the ester product is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;docos-1-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group in docos-1-en-1-ol can be oxidized to form a carboxylic acid.

    Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) can attack the ester bond.

Major Products Formed

    Oxidation: Docosanoic acid and acetic acid.

    Reduction: Docos-1-en-1-ol and acetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;docos-1-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;docos-1-en-1-ol involves its interaction with biological membranes. The long-chain alcohol component can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, the acetic acid component can act as an antimicrobial agent by disrupting microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;docosanol: Similar structure but with a saturated alcohol.

    Acetic acid;oleyl alcohol: Contains a different unsaturated long-chain alcohol.

    Acetic acid;stearyl alcohol: Contains a saturated long-chain alcohol.

Uniqueness

Acetic acid;docos-1-en-1-ol is unique due to its combination of acetic acid and an unsaturated long-chain alcohol. This combination imparts distinct chemical and physical properties, such as enhanced membrane interaction and potential antimicrobial activity, which are not observed in similar compounds .

Properties

CAS No.

29968-19-2

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

acetic acid;docos-1-en-1-ol

InChI

InChI=1S/C22H44O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;1-2(3)4/h21-23H,2-20H2,1H3;1H3,(H,3,4)

InChI Key

ZMMBUHUJVJOYII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

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